molecular formula C11H12BrFO2 B13285311 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B13285311
M. Wt: 275.11 g/mol
InChI Key: LPEIUKHIMPPNEY-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C11H12BrFO2. This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenyl ring, along with a dimethylpropanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the bromination and fluorination of a hydroxyphenyl precursor. The reaction conditions often include the use of bromine and fluorine sources in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective substitution of bromine and fluorine atoms on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: As an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions. These properties make it a valuable tool in studying molecular pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone
  • 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-3-methylbutan-1-one
  • 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)butan-1-one

Uniqueness

1-(3-Bromo-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of a dimethylpropanone moiety. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C11H12BrFO2

Molecular Weight

275.11 g/mol

IUPAC Name

1-(3-bromo-5-fluoro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C11H12BrFO2/c1-11(2,3)10(15)7-4-6(13)5-8(12)9(7)14/h4-5,14H,1-3H3

InChI Key

LPEIUKHIMPPNEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=C(C(=CC(=C1)F)Br)O

Origin of Product

United States

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